2-Fluoro-4-nitroaniline

Overview

Description

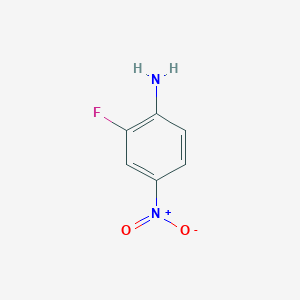

2-Fluoro-4-nitroaniline is an organic compound with the chemical formula C6H5FN2O2. It is an aniline derivative bearing a fluoride and a nitro group at the 2- and 4-positions, respectively. This compound is known for its versatility as a molecular scaffold in the synthesis of active pharmaceutical ingredients and other organic compounds .

Mechanism of Action

Target of Action

2-Fluoro-4-nitroaniline is an aniline derivative bearing a fluoride and a nitro group at the 2- and 4-positions . It serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs)

Mode of Action

The amine group in this compound conducts nucleophilic substitution and diazotization . The nitro group can be laterally reduced to amine for further reactions . This compound forms complexes with cobalt (II), nickel (II), and copper (II) .

Biochemical Pathways

It is used as a starting reagent in the synthesis of various compounds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a log P value of 0.99 (iLOGP), indicating moderate lipophilicity .

Result of Action

This compound is used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs) for organic color center-tailored carbon nanotubes . A lithium bismaleamate anode material is synthesized from this compound, demonstrating an electrode capacity of 688.9 mAhg −1 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is recommended to ensure adequate ventilation when handling this compound . Dust formation should be avoided, and containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-nitroaniline is typically synthesized through the reaction of 2-fluoronitrobenzene with aniline. This reaction requires the use of an acid catalyst and is conducted at an appropriate temperature to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using a practical and scalable two-step process. This involves the creation of an azetidine ring through a hydroxide-facilitated alkylation of this compound with 3,3-bis(bromomethyl)oxetane. The reaction is optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-nitroaniline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The amine group in this compound can participate in nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine group, allowing for further chemical modifications.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases.

Reduction: Typical reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.

Major Products:

Nucleophilic Substitution: Substituted aniline derivatives.

Reduction: 2-Fluoro-4-phenylenediamine.

Scientific Research Applications

Pharmaceutical Development

2-Fluoro-4-nitroaniline serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is involved in the development of anti-cancer drugs and antibiotics. For example, it is a precursor to TBI-233, a potential antibiotic candidate that demonstrates significant biological activity .

Dye Manufacturing

This compound is crucial in the production of azo dyes, which are widely used in textiles and printing due to their vibrant colors and stability. The nitro group in this compound can be reduced to an amine, facilitating further reactions necessary for dye synthesis .

Agrochemical Production

In agrochemicals, this compound is utilized in the formulation of herbicides and pesticides. Its selective action allows for efficient targeting of specific plant species while minimizing environmental impact .

Material Science

The compound acts as a building block for advanced materials, including polymers and coatings. It has been used to introduce sp defects into semiconducting carbon nanotubes, enhancing their properties for applications in electronics and energy storage .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other compounds. Its unique chemical properties improve the accuracy of various analytical methods used in laboratories .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of APIs (e.g., TBI-233) | Enhances biological activity |

| Dye Manufacturing | Intermediate for azo dyes | Provides vibrant colors and stability |

| Agrochemical Production | Formulation of herbicides and pesticides | Targets specific plants with minimal impact |

| Material Science | Building block for polymers and coatings | Improves durability and performance |

| Analytical Chemistry | Reagent for detection and quantification | Increases accuracy in chemical analysis |

Case Study 1: Development of Antibiotic TBI-233

Research has shown that this compound is a precursor in synthesizing TBI-233, which has demonstrated potent activity against bacterial strains resistant to conventional antibiotics. The synthesis involves a two-step process where the nitro group is reduced to an amine, allowing further functionalization necessary for antibiotic efficacy .

Case Study 2: Azo Dye Synthesis

A study highlighted the use of this compound in producing azo dyes through diazotization reactions. The resulting dyes exhibited excellent color fastness properties suitable for textile applications, showcasing the compound's utility in dye manufacturing .

Case Study 3: Carbon Nanotube Functionalization

In material science research, this compound was utilized to create color center-tailored carbon nanotubes. These nanotubes demonstrated enhanced electrochemical performance when used as anode materials in lithium-ion batteries, indicating the compound's role in advancing energy storage technologies .

Comparison with Similar Compounds

- 4-Fluoro-2-nitroaniline

- 2-Fluoro-5-nitroaniline

- 2-Chloro-4-nitroaniline

Comparison: 2-Fluoro-4-nitroaniline is unique due to the specific positioning of the fluoride and nitro groups, which confer distinct chemical reactivity and properties. Compared to similar compounds, it offers a versatile scaffold for synthesizing a wide range of derivatives and active pharmaceutical ingredients .

Biological Activity

2-Fluoro-4-nitroaniline is a nitroaniline derivative that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from recent studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 173.11 g/mol

- IUPAC Name : this compound

This compound features a fluorine atom and a nitro group attached to an aniline ring, which contributes to its unique biological properties.

Antimycobacterial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimycobacterial activity. For instance, a derivative known as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate was evaluated for its ability to interfere with iron homeostasis in Mycobacterium tuberculosis. Although the parent compound showed modest activity against MbtI (a target in mycobacterial iron metabolism), it served as a crucial precursor for developing more potent antimycobacterial agents .

Antitubercular Properties

A study synthesized various derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, which included the this compound moiety. The most potent compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 4 μg/mL against M. tuberculosis H37Rv and rifampicin-resistant strains. This suggests that modifications on the nitroaniline scaffold can lead to enhanced antitubercular activity, making it a promising lead for further development .

| Compound | Activity Against M. tuberculosis | MIC (μg/mL) |

|---|---|---|

| 3m | H37Rv | 4 |

| 3m | Rifampicin-resistant | 4 |

| 3e | H37Rv | 64 |

Cytotoxicity and Safety Profile

The safety profile of compounds derived from this compound is also noteworthy. The aforementioned study reported that compound 3m exhibited no cytotoxic effects against six different tumor cell lines, indicating its potential as a safe therapeutic agent . This is critical for the development of new drugs that require both efficacy and safety.

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

- Inhibition of Mycobacterial Growth : The compounds disrupt essential metabolic pathways in M. tuberculosis, particularly those involved in iron metabolism.

- Cytotoxicity Modulation : The presence of nitro groups has been associated with various mechanisms of action, including the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the potential applications of this compound derivatives:

- A study found that certain derivatives exhibited selective toxicity towards mycobacterial strains while maintaining low toxicity towards mammalian cells, suggesting their utility in treating tuberculosis without significant side effects .

- Another investigation into biodegradation pathways revealed that related compounds could be metabolized by specific bacterial strains, indicating potential environmental implications and safety considerations regarding their use .

Properties

IUPAC Name |

2-fluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETNCFZQCNCACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190380 | |

| Record name | 2-Fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-35-7 | |

| Record name | 2-Fluoro-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 369-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUORO-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5CX67PNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Fluoro-4-nitroaniline in pharmaceutical synthesis?

A1: this compound is a crucial building block in the multi-step synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane []. This spirocyclic compound serves as the starting material for TBI-223, a drug candidate currently under development for the treatment of tuberculosis [].

Q2: How is this compound synthesized, and what are the advantages of the reported method?

A2: One efficient synthesis route for this compound involves a three-step process starting from 3,4-difluoronitrobenzene []. The steps include ammonolysis, a Sandmeyer reaction, and finally, cyanidation to yield the desired product with high purity []. This method offers advantages such as low cost, mild reaction conditions, and scalability for industrial production [].

Q3: Has this compound been explored in other chemical applications besides pharmaceutical synthesis?

A3: Yes, research indicates that this compound is a ligand in the synthesis of organometallic ruthenium compounds []. These compounds, specifically [(η6-p-cymene)RuCl2(this compound)], have demonstrated moderate to strong in vitro cytotoxicity against A549 and MCF-7 human cancer cell lines []. This suggests potential applications in anticancer drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.